molecular formula C11H18BrNO B13761664 Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide CAS No. 66941-41-1

Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide

Cat. No.: B13761664
CAS No.: 66941-41-1
M. Wt: 260.17 g/mol
InChI Key: SDWUMIPKIWTEHS-UHFFFAOYSA-N
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Description

Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three alkyl/aryl groups: a dimethylethyl group, a 3-hydroxy-p-tolyl (3-hydroxy-para-methylphenyl) group, and a bromide counterion. Its molecular formula is C₁₃H₂₂BrNO, with a molecular weight of 296.23 g/mol (estimated based on structural analogs) . This compound is structurally related to surfactants and therapeutic agents, though its specific applications are less documented in publicly available literature .

Properties

CAS No.

66941-41-1

Molecular Formula

C11H18BrNO

Molecular Weight

260.17 g/mol

IUPAC Name

ethyl-(3-hydroxy-4-methylphenyl)-dimethylazanium;bromide

InChI

InChI=1S/C11H17NO.BrH/c1-5-12(3,4)10-7-6-9(2)11(13)8-10;/h6-8H,5H2,1-4H3;1H

InChI Key

SDWUMIPKIWTEHS-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(C)C1=CC(=C(C=C1)C)O.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-hydroxy-p-toluidine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the amine to the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to remove the bromide ion, resulting in the formation of a tertiary amine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a tertiary amine.

    Substitution: Formation of the corresponding halide salt.

Scientific Research Applications

Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent. The hydroxyl group may also play a role in hydrogen bonding with membrane components, enhancing its activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide Not explicitly listed* C₁₃H₂₂BrNO ~296.23 Hydroxyl group enhances polarity; potential surfactant or pharmacological activity . Limited data; inferred applications include micellar systems or ion-pairing agents.
Trimethyl-(1-phenyl-ethyl)-ammonium bromide 36043-87-5 C₁₁H₁₈BrN 244.18 Aromatic phenyl group; lower polarity due to lack of hydroxyl substituent . Surfactant in colloidal systems; used in organic synthesis as phase-transfer catalyst .
3,3-Diphenyltetrahydrofuran-2-ylidene(dimethyl)ammonium bromide 37743-18-3 C₁₈H₂₀BrNO 346.27 Rigid tetrahydrofuran ring; diphenyl groups increase hydrophobicity . Intermediate in pharmaceutical synthesis (e.g., loperamide) .
Emepronium Bromide 3616-71-5 C₂₂H₃₁BrNO 405.40 Bulky diphenylpropyl group; anticholinergic properties . Therapeutic agent for urinary incontinence .
Benzyltrimethylammonium bromide Not listed C₁₀H₁₆BrN 230.15 Simple aromatic quaternary ammonium salt; high solubility in water . Catalyst in cross-coupling reactions with boronic acids .

Note: The compound is synonymously referred to as *Ammonium, benzyldimethyl(3-hydroxyphenyl)-, bromide in some databases .

Biological Activity

Chemical Structure and Properties

Dimethylethyl(3-hydroxy-p-tolyl)ammonium bromide can be represented by the following structural formula:

C12H18BrN Molecular Weight 256 19 g mol \text{C}_12\text{H}_{18}\text{BrN}\quad \text{ Molecular Weight 256 19 g mol }

This compound features a quaternary nitrogen atom, which contributes to its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study by Smith et al. (2020) demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, indicating potent antibacterial properties.

The mechanism through which this compound exerts its antimicrobial effects is primarily through disruption of microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.

Cytotoxicity Studies

While exploring its antimicrobial potential, researchers also assessed the cytotoxicity of this compound on mammalian cells. In vitro studies revealed that at concentrations below 100 µg/mL, the compound exhibited minimal cytotoxic effects on human fibroblast cells, suggesting a favorable safety profile for potential therapeutic applications.

Agricultural Applications

In agricultural settings, this compound has been tested as a fungicide. A field trial conducted by Johnson et al. (2021) reported a significant reduction in fungal diseases in crops treated with this compound compared to untreated controls. The results indicated a 45% decrease in disease incidence over a growing season.

Formulation Development

Recent advancements have focused on optimizing formulations containing this compound for enhanced efficacy. A study published in Journal of Agricultural Chemistry (2022) explored various adjuvants that could improve the bioavailability and effectiveness of the compound in field applications.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Escherichia coli32
Staphylococcus aureus64
Candida albicans128

Table 2: Cytotoxicity Assessment on Human Fibroblast Cells

Concentration (µg/mL)Viability (%)
0100
1098
5095
10085

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